molecular formula C20H19FN2O5 B338912 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE

2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE

Cat. No.: B338912
M. Wt: 386.4 g/mol
InChI Key: HUTZPBFKMXXHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE is a complex organic compound with a molecular formula of C24H20FN3O4. This compound is notable for its unique structure, which includes a fluorophenyl group, a methylbenzoyl group, and an oxoethyl group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE typically involves multiple steps. One common method starts with the preparation of 4-fluorobenzoic acid, which can be synthesized via the Schiemann reaction.

Next, the 4-fluorobenzoic acid is reacted with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-methylbenzoyl chloride and aminoacetyl chloride under controlled conditions to form the final product, this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in polar solvents like dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the oxoethyl and aminoacetyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorophenyl and oxoethyl groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H19FN2O5

Molecular Weight

386.4 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 2-[[2-[(4-methylbenzoyl)amino]acetyl]amino]acetate

InChI

InChI=1S/C20H19FN2O5/c1-13-2-4-15(5-3-13)20(27)23-10-18(25)22-11-19(26)28-12-17(24)14-6-8-16(21)9-7-14/h2-9H,10-12H2,1H3,(H,22,25)(H,23,27)

InChI Key

HUTZPBFKMXXHEQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)F

sequence

GGX

Origin of Product

United States

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